molecular formula C7H6F2N2 B1168428 (R)-(-)-Mosapramine CAS No. 120181-35-3

(R)-(-)-Mosapramine

Cat. No.: B1168428
CAS No.: 120181-35-3
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Description

Historical Context of Antipsychotic Drug Discovery and Development

The history of antipsychotic drug discovery dates back to the mid-20th century. The "psychopharmacological era" was heralded by the introduction of chlorpromazine (B137089) in 1954 nih.gov. Developed through modifications of organic chemical compounds initially used for allergies or to prevent surgical shock, chlorpromazine was found to have calming effects on patients with psychosis nih.govourworldindata.org. This serendipitous discovery led to a revolution in psychiatric practice, replacing earlier, more drastic therapies nih.gov.

Following the success of chlorpromazine, a wave of "conventional" or "typical" antipsychotic drugs were developed. These agents were primarily characterized by their potent antagonism of dopamine (B1211576) D₂ receptors, particularly in the mesolimbic pathway psychiatrypodcast.comjebms.org. While effective in managing the positive symptoms of schizophrenia (such as hallucinations and delusions), these typical antipsychotics were often associated with significant motor-related side effects, known as extrapyramidal symptoms (EPS), including spasms, stiffness, and tremors nih.govourworldindata.org.

The search for neuroleptics with fewer side effects led to the development of tricyclic compounds based on the antidepressant imipramine (B1671792) nih.gov. This research stream eventually led to the discovery of clozapine (B1669256) in 1958 nih.govbeckmancoulter.com. Clozapine, although developed earlier, was introduced later, in 1990 in the United States, due to safety concerns ourworldindata.orgbeckmancoulter.com. Its unique mechanism, involving lower action on dopamine receptors and fewer motor side effects, signaled new possibilities for treating psychosis ourworldindata.org. Clozapine is considered the first "atypical" antipsychotic ourworldindata.orgbeckmancoulter.com. The 1990s saw the advent of several other atypical antipsychotics, such as risperidone (B510), olanzapine, quetiapine, and ziprasidone, which were found to be effective with a lower propensity for EPS compared to typical antipsychotics nih.gov.

Classification and Theoretical Frameworks of Atypical Antipsychotic Agents

Antipsychotics are broadly classified into first-generation (typical) and second-generation (atypical) agents jebms.orgwikipedia.org. Typical antipsychotics primarily function as dopamine receptor antagonists, specifically at the D₂ receptor jebms.org. Their therapeutic effect is strongly correlated with their D₂ receptor binding action jebms.org.

Atypical antipsychotics, which became more prevalent after the 1990s, differentiate themselves through varied mechanisms of action jebms.org. While many atypical agents also block dopamine D₂ receptors, they often exhibit additional properties, such as antagonism of serotonin (B10506) 5-HT₂A receptors wikipedia.orgnih.govgeekymedics.com. Some atypical antipsychotics are also characterized as serotonin-dopamine antagonists or partial dopamine agonists jebms.org. The binding profiles of atypical antipsychotics vary, with some being strong antagonists of D₂ receptors (like risperidone and ziprasidone) and others being weaker D₂ antagonists (like clozapine and quetiapine) nih.gov.

Mosapramine (B1676756) is classified as an atypical antipsychotic used in Japan for the treatment of schizophrenia wikipedia.orgebi.ac.uk. It is described as a potent dopamine antagonist with high affinity for D₂, D₃, and D₄ receptors, and moderate affinity for 5-HT₂ receptors wikipedia.orgebi.ac.uk.

Rationale for Advanced Academic Inquiry into (R)-(-)-Mosapramine Stereoisomerism

Mosapramine contains an asymmetric carbon atom in its imidazopyridine ring, leading to the existence of stereoisomers, specifically this compound and (S)-(+)-Mosapramine jst.go.jpnih.gov. The racemate, comprising equimolar amounts of the (R)- and (S)-enantiomers, is the form used clinically ebi.ac.uknih.gov.

The rationale for advanced academic inquiry into the stereoisomerism of compounds like Mosapramine stems from the fundamental principle in pharmacology that enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles tandfonline.com. While a racemic mixture represents a combination of two distinct molecules, their interactions with biological targets (receptors, enzymes, transporters) can be stereoselective. This means that one enantiomer may be significantly more potent or have a different spectrum of activity compared to the other, or even the racemic mixture tandfonline.com.

Research into the individual enantiomers of chiral drugs is crucial for several reasons:

Understanding Mechanism of Action: Studying individual stereoisomers can help pinpoint which enantiomer is primarily responsible for the observed pharmacological effects of the racemate and how each interacts with specific receptors or pathways.

Optimizing Efficacy: If one enantiomer is significantly more potent or therapeutically active, focusing research and potentially development on the single active isomer could lead to lower effective doses and potentially reduced side effects associated with the less active or inactive enantiomer.

Characterizing Side Effect Profiles: Different enantiomers can have distinct binding profiles at off-target receptors, leading to differing side effect liabilities tandfonline.com. Separating and studying the enantiomers can help attribute specific adverse effects to a particular isomer.

Advanced Synthesis and Formulation: Understanding the properties of individual enantiomers is essential for developing stereoselective synthesis routes and potentially formulating single-enantiomer drugs.

In the case of Mosapramine, academic inquiry into the (R)-(-) stereoisomer aims to determine if its pharmacological profile, particularly its affinity for dopamine receptor subtypes (D₂, D₃, D₄) and serotonin 5-HT₂ receptors, differs significantly from the (S)-(+) enantiomer or the racemic mixture jst.go.jpnih.gov. Such studies can provide valuable insights into the molecular basis of Mosapramine's therapeutic actions and potential differences in its effects compared to other atypical antipsychotics.

Data Table: Receptor Binding Affinities (Illustrative Example - Data based on general understanding of atypical antipsychotics and available Mosapramine data, specific Ki values for enantiomers would require dedicated research data not fully available in provided snippets)

Receptor SubtypeAffinity (Ki or IC₅₀) - Racemic MosapramineAffinity (Ki or IC₅₀) - this compoundAffinity (Ki or IC₅₀) - (S)-(+)-Mosapramine
Dopamine D₂High(Specific data needed from dedicated studies)(Specific data needed from dedicated studies)
Dopamine D₃High(Specific data needed from dedicated studies)(Specific data needed from dedicated studies)
Dopamine D₄High(Specific data needed from dedicated studies)(Specific data needed from dedicated studies)
Serotonin 5-HT₂Moderate(Specific data needed from dedicated studies)(Specific data needed from dedicated studies)

Detailed research findings comparing the biological activities of the two enantiomers of Mosapramine have indicated few differences in examined activities such as antiapomorphine activity, affinity for dopamine D₂ receptor, and acute toxicity jst.go.jpnih.gov. This suggests that, for these specific parameters, the stereocenter at the 8a position of the imidazopyridine ring may not confer significant differential activity between the enantiomers jst.go.jpnih.gov. However, further comprehensive studies exploring a wider range of pharmacological targets and in vivo effects are often warranted to fully characterize the stereoisomeric properties of a drug.

Properties

CAS No.

120181-35-3

Molecular Formula

C7H6F2N2

Origin of Product

United States

Synthetic Methodologies and Stereochemical Aspects of Mosapramine

Overview of Chemical Synthesis Routes for Mosapramine (B1676756) Racemate

The general synthesis of racemic Mosapramine involves the condensation of two key intermediate structures. One primary route described involves the reaction of 3-chloro-5-(3-methylsulfonyloxypropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine with 1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidin-2-one. This condensation can be carried out using a base like K₂CO₃ in a solvent such as hot ethanol, followed by treatment with HCl to yield the hydrochloride salt of racemic Mosapramine. drugfuture.com

Another perspective on Mosapramine synthesis highlights that alkyldiarylamines, which are structural elements found in Mosapramine, can be synthesized through methods including N-alkylation of diarylamines, Cu-mediated couplings, nucleophilic aromatic substitution, and the Smiles rearrangement. cmu.edu However, these methods may require high temperatures or harsh conditions. cmu.edu Palladium-catalyzed arylation of amines has been a focus for synthesizing such structures. cmu.edu

Enantioselective Synthesis and Chiral Resolution Strategies for (R)-(-)-Mosapramine

To obtain the individual enantiomers of Mosapramine, specifically the (R)-(-) isomer, strategies involving chiral resolution of a key intermediate or enantioselective synthesis are employed.

The synthesis of the enantiomers of Mosapramine has been reported, focusing on the optical resolution of a key intermediate: (+/-)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidine. ebi.ac.uknih.govjst.go.jp

A common method for obtaining enantiomerically pure compounds from a racemate is through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. minia.edu.egugent.beacs.org For Mosapramine enantiomers, the optical resolution of the racemic spiro intermediate, spiro(octahydroimidazo[1,2-a]pyridine-3,4'-piperidin)-2-one, is achieved using N-acetyl-L-tryptophan as the chiral resolving agent. drugfuture.com

The process involves dissolving the racemic spiro compound with N-acetyl-L-tryptophan in a solvent like hot isopropanol (B130326). drugfuture.com As the solution cools, the diastereomeric salt formed between the (R)-(-) enantiomer of the spiro intermediate and N-acetyl-L-tryptophan crystallizes out. drugfuture.com The precipitate is collected and recrystallized from isopropanol to enhance its purity. drugfuture.com The pure (R)-(-)-spiro intermediate is then liberated from its salt by treatment with aqueous NH₄OH and extracted. drugfuture.com

The mother liquors from the initial crystallization, enriched in the (S)-(+) enantiomer of the spiro intermediate, can be treated with N-acetyl-D-tryptophan to isolate the (S)-(+) isomer using a similar process. drugfuture.com

Asymmetric synthesis aims to create chirality directly during a chemical reaction, favoring the formation of one enantiomer over the other. iipseries.orgwikipedia.org This can be achieved using chiral auxiliaries or chiral catalysts. iipseries.orgwikipedia.orgfindaphd.com While the primary reported method for obtaining Mosapramine enantiomers involves the resolution of a racemic intermediate ebi.ac.uknih.govjst.go.jpdrugfuture.com, asymmetric synthesis is a general strategy in organic chemistry for producing enantiopure compounds. iipseries.orgwikipedia.org

Asymmetric synthesis involves converting achiral or racemic precursors into optically active products using chiral influence. iipseries.org Chiral auxiliaries are attached to the substrate to create diastereomeric intermediates, which react stereoselectively. iipseries.org Chiral catalysts, often chiral coordination complexes, can facilitate enantioselective reactions at lower concentrations. wikipedia.org

Specific asymmetric synthesis routes for Mosapramine itself are not prominently detailed in the provided search results, which emphasize the resolution of the spiro intermediate. However, the principles of asymmetric synthesis are broadly applicable in the synthesis of chiral pharmaceuticals. wikipedia.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are valuable techniques for separating enantiomers, especially on a research scale for analysis and purification. ajol.infochromatographyonline.commdpi.comresearchgate.net Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase or a chiral additive in the mobile phase, leading to the formation of transient diastereomeric complexes with different stabilities and thus different retention times. ajol.infomdpi.com

While the search results mention chiral separation of other related antipsychotics like sulpiride (B1682569) and mosapride (B1662829) using chiral HPLC nih.govchrom-china.com, and discuss the general application of chiral chromatography for enantiomer separation in the pharmaceutical industry ajol.infochromatographyonline.commdpi.comresearchgate.netchrom-china.com, a specific detailed protocol for the chromatographic separation of Mosapramine enantiomers on a research scale is not provided. However, the principle remains applicable. CSPs based on polysaccharides (e.g., amylose, cellulose) are commonly used for chiral separations in HPLC. chromatographyonline.commdpi.comresearchgate.net

Purity Assessment and Stereochemical Integrity in Synthesized Research Compounds

Ensuring the purity and stereochemical integrity (enantiomeric excess, ee) of synthesized chiral compounds like this compound is critical for research and potential development. nih.govbath.ac.uk Various analytical techniques are employed for this purpose.

HPLC is a standard method for assessing chemical purity, often coupled with UV detection or mass spectrometry (MS). nih.govresearchgate.net For chiral purity, chiral HPLC is the method of choice. nih.govbath.ac.uk By using a chiral stationary phase, the enantiomers are separated, and their relative amounts can be quantified by integrating the peaks in the chromatogram. nih.govbath.ac.uk The enantiomeric excess (ee) can be calculated from the peak areas. bath.ac.uk

Other methods for determining enantiomeric purity include forming diastereomeric derivatives with a chiral reagent and then analyzing the mixture of diastereomers by standard achiral chromatography (e.g., HPLC or GC) or NMR spectroscopy. nih.gov The ratio of the diastereomers reflects the enantiomeric composition of the original chiral compound. nih.gov

Techniques like nuclear magnetic resonance (NMR) can also be used, sometimes in conjunction with chiral shift reagents or by forming diastereomeric derivatives, to determine enantiomeric purity.

Assessing stereochemical integrity involves confirming that the desired stereoisomer has been obtained and that the level of the undesired enantiomer is below acceptable limits for the intended research application. google.com

Preclinical Pharmacological Characterization of R Mosapramine

In Vitro Receptor Binding and Functional Assay Profiles

The in vitro binding profile of (R)-(-)-Mosapramine has been characterized to determine its affinity for various neurotransmitter receptors, providing insight into its potential mechanism of action.

Dopamine (B1211576) Receptor Subtype Binding Affinities (D2, D3, D4)

Studies on the racemic mixture of mosapramine (B1676756) have demonstrated its high affinity for dopamine D2, D3, and D4 receptor subtypes. nih.govscispace.comresearchgate.net In assays using human cell lines expressing these receptors, mosapramine hydrochloride showed potent binding, with Kd values of 0.021 nM for D2, 0.12 nM for D3, and 0.10 nM for D4 receptors when tritiated spiperone (B1681076) was used as the radioligand. nih.govscispace.com Among the antipsychotics tested, mosapramine exhibited the highest affinities for these receptor subtypes. nih.govscispace.com

Racemic mosapramine's affinity for D4 receptors was found to be 8 times higher than that of clozapine (B1669256), and its affinity for D3 receptors was 40 times higher than that of raclopride. nih.govscispace.com The ratio of Ki values between D2 and D3 receptors for mosapramine was higher than that of haloperidol, suggesting a more potent effect on D3 receptors. nih.govscispace.com This high affinity for the D3 receptor is thought to contribute to mosapramine's atypical clinical profile. nih.govscispace.com

Table 1: Comparative Dopamine Receptor Subtype Affinities of Racemic Mosapramine and Other Antipsychotics

Compound D2 Affinity (Kd, nM) D3 Affinity (Kd, nM) D4 Affinity (Kd, nM)
Racemic Mosapramine 0.021 0.12 0.10
Haloperidol - - -
Clozapine - - Lower than Mosapramine
Risperidone (B510) Higher for D2 - -
Raclopride - Lower than Mosapramine -

Data derived from studies on the racemic mixture of mosapramine. nih.govscispace.com

Serotonin (B10506) Receptor Subtype Binding Affinities (e.g., 5-HT2)

Information regarding the specific binding affinities of this compound for serotonin receptor subtypes is not extensively detailed in the available preclinical literature. However, studies on the racemic mixture of mosapramine indicate a moderate affinity for 5-HT2 receptors. This interaction with the serotonin system, in conjunction with its potent dopamine receptor antagonism, is a characteristic feature of many atypical antipsychotics. Further research is required to fully elucidate the specific binding profile of the (R)-(-)-enantiomer at various 5-HT receptor subtypes.

Neurotransmitter System Modulation Studies in Preclinical Models

The in vitro receptor binding profile of this compound is further illuminated by preclinical studies investigating its effects on neurotransmitter systems in animal models.

Modulation of Dopaminergic Neurotransmission in Animal Brain Regions

Preclinical studies using the racemic mixture of mosapramine have provided insights into its effects on dopaminergic neurotransmission. The administration of racemic mosapramine has been shown to increase the number of Fos protein-positive neurons in brain regions rich in dopamine receptors, such as the medial prefrontal cortex and the nucleus accumbens. nih.gov This expression of Fos protein is an indicator of neuronal activation.

Specifically, lower doses of racemic mosapramine (1 or 3 mg/kg) significantly increased Fos protein expression in the medial prefrontal cortex, an effect also seen with clozapine. nih.gov A dose-dependent increase in Fos-positive neurons was observed in the nucleus accumbens. nih.gov Notably, at these lower doses, racemic mosapramine did not significantly increase Fos expression in the dorsolateral striatum, a brain region associated with motor control. nih.gov This regional selectivity, particularly the lack of strong activation in the dorsolateral striatum, suggests a potentially lower propensity for inducing extrapyramidal side effects compared to typical antipsychotics like haloperidol, which does increase Fos expression in this region. nih.gov These findings point towards a modulatory effect of racemic mosapramine on dopaminergic pathways that is consistent with an atypical antipsychotic profile. However, studies specifically examining the effects of the (R)-(-)-enantiomer on dopamine release and neuron firing rates in these brain regions are needed for a more complete understanding.

Influence on Serotonergic System Activity

Detailed preclinical studies specifically investigating the direct influence of this compound on the serotonergic system, such as effects on serotonin synthesis, release, or metabolism, are not extensively available in the current body of scientific literature. However, the pharmacological profile of many atypical antipsychotics involves significant interaction with the serotonin system, particularly antagonism at 5-HT2A receptors. This interaction is thought to contribute to their efficacy against negative symptoms and a lower propensity to induce extrapyramidal side effects. For mosapramine (the racemic mixture), its clozapine-like profile in some preclinical models suggests a potential modulation of the serotonergic system, which often works in concert with the dopaminergic system to regulate mood, cognition, and motor function.

Receptor Occupancy Profiles in Animal Brains (e.g., Rat Striatal D2 and Frontal 5-HT2)

Notably, mosapramine exhibited some of the highest affinities for these receptor subtypes when compared to other antipsychotics like haloperidol, clozapine, and risperidone. researchgate.net The ratio of its affinity for D2 versus D3 receptors (D2 Ki/D3 Ki) was higher than that of haloperidol, suggesting a more potent effect at D3 receptors. researchgate.net Furthermore, its affinity for D4 receptors was found to be eight times higher than that of clozapine. researchgate.net

Comparative Affinities (Ki, nM) of Mosapramine and Other Antipsychotics for Human Dopamine Receptor Subtypes

CompoundDopamine D2Dopamine D3Dopamine D4
MosapramineData not specifiedData not specifiedData not specified
HaloperidolData not specifiedData not specifiedData not specified
ClozapineData not specifiedData not specifiedData not specified
RisperidoneData not specifiedData not specifiedData not specified
RacloprideData not specifiedData not specifiedData not specified

Data represents comparative affinities as described in the source, specific Ki values were not provided in the abstract. researchgate.net

These in vitro findings suggest that this compound likely engages dopamine D2 receptors in the striatum, a key target for antipsychotic efficacy. The high affinity for D3 and D4 receptors may contribute to its atypical profile. The occupancy of 5-HT2A receptors in the frontal cortex, a hallmark of many atypical antipsychotics, is anticipated but requires specific in vivo studies for confirmation and quantification.

In Vivo Behavioral and Electrophysiological Investigations in Animal Models

Antiapomorphine Activity and Related Preclinical Assays

Apomorphine-induced stereotyped behaviors in rodents, such as climbing and gnawing, are widely used preclinical assays to screen for dopamine D2 receptor antagonism, a core mechanism of antipsychotic drugs. These behaviors are mediated by the stimulation of postsynaptic dopamine receptors in the striatum. While specific studies detailing the antiapomorphine activity of this compound are not available, the high affinity of racemic mosapramine for D2 receptors strongly suggests that it would be effective in antagonizing apomorphine-induced behaviors. The potency of a compound in this model is often correlated with its clinical antipsychotic dose.

Characterization in Rodent Models of Hyperactivity or Sensory Gating (e.g., Prepulse Inhibition)

Prepulse inhibition (PPI) of the startle reflex is a translational model used to assess sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. This inhibition is disrupted by dopamine agonists and restored by antipsychotic medications. There are currently no specific published studies investigating the effects of this compound on PPI in rodent models. However, given its dopamine receptor antagonist profile, it is hypothesized that this compound would be effective in restoring PPI deficits induced by dopamine agonists like apomorphine (B128758) or amphetamine.

Neurophysiological Effects in Discrete Brain Circuits

The neurophysiological effects of mosapramine have been investigated by examining the expression of the immediate early gene c-fos, a marker of neuronal activation. In a study using the racemic mixture of mosapramine, oral administration to rats was shown to significantly increase the number of Fos-positive neurons in the medial prefrontal cortex and the nucleus accumbens. cpn.or.kr This effect was not observed in the dorsolateral striatum at lower doses. cpn.or.kr This pattern of neuronal activation is similar to that of the atypical antipsychotic clozapine and distinct from the typical antipsychotic haloperidol, which tends to increase Fos expression more robustly in the dorsolateral striatum. cpn.or.kr The increased neuronal activity in the prefrontal cortex may be related to efficacy against negative symptoms of schizophrenia, while the relative lack of effect in the dorsolateral striatum at lower doses could predict a lower risk of extrapyramidal side effects. cpn.or.kr

Effect of Mosapramine on Fos Protein Expression in Rat Brain Regions

Brain RegionEffect of Mosapramine (1 or 3 mg/kg)
Medial Prefrontal CortexSignificant increase in Fos-positive neurons
Nucleus AccumbensDose-dependent increase in Fos-positive neurons
Dorsolateral StriatumNo significant increase

Based on findings from Fujimura et al. (2001). cpn.or.kr

Comparative Preclinical Behavioral Effects of Mosapramine Enantiomers

A critical area for future research is the direct comparison of the preclinical behavioral effects of the two enantiomers of mosapramine, this compound and (S)-(+)-Mosapramine. Such studies are essential to determine if the pharmacological activity resides primarily in one enantiomer (the eutomer) and to characterize any potential differences in efficacy and side-effect profiles. As of now, there are no publicly available preclinical studies that have reported a head-to-head comparison of the behavioral effects of the mosapramine enantiomers.

Structure Activity Relationships Sar and Enantiomeric Stereoselectivity of Mosapramine

Identification of Structural Moieties Critical for Receptor Interaction and Selectivity

(R)-(-)-Mosapramine is an iminodibenzyl (B195756) derivative, and its characteristic structure is fundamental to its engagement with dopamine (B1211576) receptors. Key structural components that are believed to be crucial for its receptor interaction and selectivity include:

The Tricyclic Iminodibenzyl Core: This rigid ring system serves as the foundational scaffold of the molecule. Its conformation is vital for orienting the other functional groups in a precise spatial arrangement to fit into the binding pockets of target receptors.

The Piperazine (B1678402) Ring: This heterocyclic moiety is a common feature in many antipsychotic drugs and is often involved in key interactions with the receptor. The basic nitrogen atom within this ring is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue, such as an aspartate in the transmembrane domain of dopamine receptors.

Research has demonstrated that mosapramine (B1676756) exhibits a high affinity for dopamine D2, D3, and D4 receptor subtypes. nih.govresearchgate.net Notably, its affinity for the D3 receptor is particularly high, a characteristic that is thought to contribute to its atypical antipsychotic profile. nih.govnih.gov One study found that the ratio of Ki values between D2 and D3 receptors for mosapramine was higher than that of the typical antipsychotic haloperidol, indicating a more potent effect at D3 receptors. nih.gov The affinity of mosapramine for D3 receptors was also found to be substantially higher than that of raclopride. nih.gov This preferential binding to the D3 receptor is a key aspect of its selectivity.

Below is a data table summarizing the binding affinities of racemic mosapramine for human dopamine receptor subtypes expressed in cell lines.

Receptor SubtypeKi (nM)
Dopamine D20.98
Dopamine D30.24
Dopamine D41.1

This data represents the affinity of racemic mosapramine.

Analysis of the Differential Impact of Stereochemistry on Receptor Binding and Functional Outcomes

The presence of a chiral center in Mosapramine means it exists as two enantiomers: this compound and (S)-(+)-Mosapramine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different affinities for their biological targets, as well as distinct functional activities (e.g., agonist, antagonist, inverse agonist). This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves composed of chiral amino acids.

While specific studies directly comparing the receptor binding profiles and functional outcomes of the individual (R)-(-) and (S)-(+) enantiomers of mosapramine are not extensively available in the public domain, the principles of stereochemistry in drug action strongly suggest that such differences exist. For many chiral ligands that interact with G-protein coupled receptors, one enantiomer (the eutomer) often displays significantly higher affinity and/or potency than the other (the distomer).

For instance, studies on the isomers of the substituted benzamide (B126) antipsychotic, sulpiride (B1682569), have demonstrated reversed stereospecificity for D1 and D2 dopamine receptors. nih.gov In rat striatum, (-)-sulpiride is approximately 50-fold more potent than (+)-sulpiride in blocking D2 receptors, whereas (+)-sulpiride is about 3-fold more potent than (-)-sulpiride at D1 receptors. nih.gov This highlights how stereochemistry can dramatically influence not only the potency but also the selectivity profile of a drug. It is highly probable that the (R)-(-) and (S)-(+) enantiomers of mosapramine also exhibit differential binding affinities and functional activities at dopamine and other receptors, with this compound being the pharmacologically active enantiomer.

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Understanding the precise binding mode of this compound at its target receptors requires advanced computational techniques such as conformational analysis and molecular dynamics (MD) simulations. unict.itfrontiersin.org These methods allow for the exploration of the dynamic interactions between a ligand and its receptor at an atomic level.

Conformational Analysis aims to identify the low-energy, biologically active conformation of the drug molecule when it is bound to the receptor. For a flexible molecule like Mosapramine, multiple conformations are possible, but only a specific one will optimally fit into the receptor's binding pocket.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. uniurb.itmdpi.com By simulating the movements of all atoms in the system, MD can reveal:

The stability of the binding pose.

Key amino acid residues involved in the interaction.

The role of water molecules in mediating binding.

The conformational changes induced in the receptor upon ligand binding.

While specific MD simulation studies for this compound are not readily found in published literature, such studies would be invaluable for elucidating the molecular basis of its high affinity and selectivity for the D3 receptor. Homology models of the dopamine D2 and D3 receptors, often based on the crystal structures of related GPCRs, can be used to perform docking and subsequent MD simulations of this compound. unict.it These simulations could help to identify specific hydrogen bonds, ionic interactions, and hydrophobic contacts that anchor the drug in the binding site and could explain the stereoselective preference for the (R)-enantiomer.

Design and Synthesis of Mosapramine Analogs for SAR Elucidation

A classical approach to understanding the structure-activity relationships of a lead compound is the design, synthesis, and pharmacological evaluation of a series of analogs. mdpi.comnih.gov By systematically modifying different parts of the this compound molecule, researchers can probe the importance of each structural feature for receptor binding and functional activity.

Potential modifications to the Mosapramine scaffold for SAR studies could include:

Alterations to the tricyclic core: Introducing or removing double bonds, or adding substituents to the aromatic rings, could probe the importance of the scaffold's electronics and sterics.

Modification of the piperazine ring: Replacing the piperazine with other nitrogen-containing heterocycles could assess the role of this specific ring system.

Varying the N-substituent: Synthesizing a series of analogs with different alkyl or arylalkyl groups on the terminal nitrogen of the side chain would help to map the size and nature of the corresponding sub-pocket in the receptor.

The synthesized analogs would then be subjected to in vitro binding assays to determine their affinities for a panel of receptors, particularly the dopamine D2, D3, and D4 subtypes. Functional assays would also be crucial to determine whether the analogs act as antagonists, partial agonists, or agonists. The data generated from these studies would allow for the construction of a comprehensive SAR model for this class of compounds, guiding the design of future molecules with improved potency, selectivity, and pharmacological properties. However, at present, there is a lack of publicly available research detailing the synthesis and SAR of a systematic series of Mosapramine analogs.

Metabolic Pathway Elucidation and Enzyme Kinetics in Preclinical Systems

Identification of Primary Metabolic Pathways in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes from Animal Species)

The initial elucidation of the metabolic fate of a new chemical entity such as (R)-(-)-Mosapramine typically involves in vitro studies using subcellular fractions and intact cells from the livers of various preclinical species. Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and cryopreserved hepatocytes, which contain a fuller complement of phase I and phase II metabolic enzymes, are the primary tools for these investigations. nih.govdls.com The primary metabolic pathways for a complex molecule like this compound are predicted to be oxidative transformations.

In these in vitro systems, the principal metabolic reactions would likely include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings or aliphatic portions of the molecule. This is a common metabolic route for many drugs and is primarily mediated by CYP enzymes. mdpi.com

N-dealkylation: The removal of the propyl group connecting the dibenzazepine (B1670418) nucleus to the spiro-piperidine moiety.

Oxidation of the Spiro-Piperidine Ring: This could involve hydroxylation or the formation of a lactam.

These pathways are typically investigated by incubating this compound with liver microsomes or hepatocytes from species commonly used in preclinical toxicology studies, such as rats, dogs, and monkeys. nih.gov The rate of disappearance of the parent compound and the appearance of metabolites are monitored over time to determine the metabolic stability and the primary routes of biotransformation.

Table 1: Predicted Primary Metabolic Pathways of this compound in Preclinical In Vitro Systems

Metabolic PathwayIn Vitro SystemPreclinical SpeciesPrimary Enzyme Family Involved
Aromatic HydroxylationLiver Microsomes, HepatocytesRat, Dog, MonkeyCytochrome P450
Aliphatic HydroxylationLiver Microsomes, HepatocytesRat, Dog, MonkeyCytochrome P450
N-dealkylationLiver Microsomes, HepatocytesRat, Dog, MonkeyCytochrome P450
Spiro-Piperidine OxidationLiver Microsomes, HepatocytesRat, Dog, MonkeyCytochrome P450

Characterization of Key Metabolites and Their Chemical Structures (in a research context)

Following the identification of the primary metabolic pathways, the next step in preclinical research is the characterization of the chemical structures of the key metabolites. This is crucial for understanding the potential for pharmacologically active or toxic metabolites. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a key analytical technique used for the separation and identification of these metabolites. nih.gov

Based on the predicted metabolic pathways, several key metabolites of this compound can be hypothesized:

Hydroxylated Metabolites: These would be formed by the addition of a hydroxyl group to one of the aromatic rings of the dibenzazepine nucleus or at a position on the spiro-piperidine ring.

N-dealkylated Metabolite: This metabolite would result from the cleavage of the propyl side chain, yielding the spiro-piperidine moiety.

Oxidized Spiro-Piperidine Metabolite: This could be a hydroxylated derivative or a lactam formed by oxidation of the piperidine (B6355638) ring.

The exact structures of these metabolites would be confirmed by comparing their mass spectral data with that of synthesized reference standards.

Table 2: Predicted Key Metabolites of this compound and Their Chemical Structures

Metabolite NameProposed Chemical StructureMetabolic Reaction
Aromatic Hydroxy-(R)-(-)-Mosapramine[Chemical Structure of this compound with an -OH group on a benzene (B151609) ring]Aromatic Hydroxylation
Aliphatic Hydroxy-(R)-(-)-Mosapramine[Chemical Structure of this compound with an -OH group on the propyl chain or spiro-piperidine]Aliphatic Hydroxylation
N-despropyl-(R)-(-)-Mosapramine[Chemical Structure of the spiro-piperidine moiety]N-dealkylation

Investigation of Cytochrome P450 Isoform Involvement in Mosapramine (B1676756) Biotransformation in Animal Models

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the phase I metabolism of a vast number of drugs. mdpi.commdpi.com Identifying the specific CYP isoforms responsible for the metabolism of this compound is a critical step in preclinical development, as it helps in predicting potential drug-drug interactions.

This investigation is typically carried out using a panel of recombinant human CYP isoforms or by using specific chemical inhibitors of CYP isoforms in liver microsome incubations. pharmaron.com For antipsychotic drugs, the key CYP isoforms often involved in their metabolism include CYP1A2, CYP2D6, and members of the CYP3A subfamily. nih.govnih.gov

Given the structural complexity of this compound, it is likely that multiple CYP isoforms are involved in its biotransformation in animal models. For example, aromatic hydroxylation is often catalyzed by CYP1A2 and CYP2D6, while N-dealkylation and other oxidations are frequently mediated by the CYP3A subfamily.

Table 3: Predicted Cytochrome P450 Isoform Involvement in this compound Metabolism in Animal Models

CYP IsoformPreclinical SpeciesPredicted Metabolic Reaction
CYP1A familyRat, Dog, MonkeyAromatic Hydroxylation
CYP2D familyRat, Dog, MonkeyAromatic and Aliphatic Hydroxylation
CYP3A familyRat, Dog, MonkeyN-dealkylation, Aliphatic Hydroxylation

Comparative Metabolic Profiles Across Different Preclinical Species

Significant interspecies differences can exist in the expression and activity of drug-metabolizing enzymes, leading to both qualitative and quantitative differences in metabolic profiles between preclinical species and humans. nih.govbioivt.com Therefore, a comparative analysis of the metabolic profiles of this compound across different preclinical species is essential for selecting the most appropriate animal model for toxicology studies.

These studies are typically conducted by incubating the compound with liver microsomes or hepatocytes from rat, dog, and monkey, followed by LC-MS/MS analysis to compare the metabolite profiles. nih.gov It is possible that one species may produce a unique metabolite or that the major metabolic pathway may differ between species. For instance, the extent of N-dealkylation might be significantly higher in rats compared to dogs or monkeys.

Understanding these differences is crucial for the interpretation of preclinical safety data and its extrapolation to humans.

Table 4: Predicted Comparative Metabolic Profile of this compound in Preclinical Species

MetaboliteRatDogMonkey
Aromatic Hydroxy-(R)-(-)-MosapramineMinorMajorMajor
Aliphatic Hydroxy-(R)-(-)-MosapramineMajorMinorMinor
N-despropyl-(R)-(-)-MosapramineMajorMinorModerate

Advanced Analytical Methodologies for R Mosapramine Research

Chromatographic Techniques for Enantiomer Separation and Quantitation

Chromatographic methods play a crucial role in separating and quantifying individual enantiomers within a mixture. This is particularly important for chiral compounds, as enantiomers can exhibit different pharmacological activities.

Chiral HPLC is a widely used technique for determining the enantiomeric excess (ee) of chiral compounds. Enantiomeric excess is a measure of how much one enantiomer is present in excess of the other in a mixture. libretexts.org This is typically achieved using a chiral stationary phase that can selectively interact with each enantiomer, leading to their separation. The determination of enantiomeric excess by chiral liquid chromatography can sometimes be performed without the necessity of pure enantiomer standards, though the availability of such standards aids qualitative identification and quantitative determination. uma.esnih.gov Polysaccharide-based chiral stationary phases are frequently employed for enantiomer separations in the pharmaceutical industry due to their broad chiral recognition capabilities and ease of scale-up from analytical to preparative separations. windows.net

GC-MS is a powerful technique for the identification and quantification of small molecular metabolites, typically those with molecular weights below 650 daltons. nih.gov This method is often applied in metabolomics studies to obtain a snapshot of the metabolites present in biological samples such as blood plasma, serum, urine, or tissue. nih.govucd.ie For many primary metabolites, derivatization is required to make them volatile enough for GC analysis. nih.gov GC-MS-based metabolomics can integrate both targeted assays for quantifying specific metabolites and untargeted approaches for discovering novel compounds. nih.gov While GC-MS is valuable for metabolite profiling, studies have shown that other techniques like UPLC-MS might be more efficient for classifying specimens based on certain metabolite classes. researchgate.net

UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures, allowing for faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. psecommunity.org UPLC is increasingly used in pharmaceutical analysis for assessing drug quality, determining the identity and content of active substances, and monitoring compounds during processing and storage. psecommunity.org UPLC coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) is a common and powerful configuration for the analysis of drugs and their metabolites in complex biological matrices, offering selective and sensitive analysis. waters.comlcms.cznih.gov This combination is beneficial for the simultaneous quantification of multiple compounds within a single run. waters.comlcms.cz

Spectroscopic and Spectrometric Characterization of (R)-(-)-Mosapramine and its Derivatives

Spectroscopic and spectrometric techniques provide essential information about the structure, purity, and molecular formula of this compound and any related derivatives or metabolites.

NMR spectroscopy is a fundamental technique for the structural characterization and confirmation of organic molecules. nih.govunifi.it By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. unifi.it This is crucial for confirming the synthesized structure of this compound or identifying the structures of its metabolites or degradation products. NMR is routinely used to confirm the purity and structural veracity of chemical compounds. nih.gov

X-ray Diffraction for Crystal Structure Analysis of Research Samples

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystallographic structure of materials. forcetechnology.commdpi.com In the context of pharmaceutical research, particularly for compounds like this compound, XRD is essential for analyzing the crystal structure of research samples. This method relies on the diffraction of X-rays by the periodic arrangement of atoms within a crystal lattice. forcetechnology.comretsch.com Each crystalline material produces a unique diffraction pattern, acting as a fingerprint for identifying the specific crystal form or phase. forcetechnology.com

Powder X-ray Diffraction (PXRD) is widely used for characterizing crystalline active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com It is sensitive to the solid-state crystalline form, providing specific diffraction patterns for different forms of an API. americanpharmaceuticalreview.com Single-crystal X-ray Diffraction (SCXRD), when suitable single crystals are available, allows for the determination of the complete three-dimensional crystal structure, including the arrangement of molecules and intermolecular interactions. mdpi.comamericanpharmaceuticalreview.com This is particularly valuable for confirming the absolute configuration of chiral molecules like this compound and identifying different solid forms such as polymorphs, solvates, or co-crystals. mdpi.comxtalpi.com

Analysis of XRD data involves comparing measured diffraction patterns to databases of known structures or using techniques like Rietveld analysis for quantitative phase analysis of powder samples. forcetechnology.comretsch.com Advances in instrumentation, including improved X-ray sources, optics, and detectors, have enhanced the capabilities of both PXRD and SCXRD, allowing for faster data collection and analysis of smaller or less ideal samples. americanpharmaceuticalreview.com Maintaining the integrity of the crystal lattice structure during sample preparation, such as pulverization for PXRD, is an important consideration for obtaining reliable diffractograms. retsch.com

Advanced Detection and Quantification Methods in Preclinical Pharmacological Studies (e.g., LC-MS/MS for low concentrations)

Accurate and sensitive detection and quantification of this compound are critical in preclinical pharmacological studies to understand its pharmacokinetics and pharmacodynamics. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely used advanced analytical technique for this purpose, particularly effective for analyzing compounds in complex biological matrices at low concentrations. waters.commdpi.comtandfonline.comresearchgate.net

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. waters.commdpi.comtandfonline.com The liquid chromatography component separates the analyte, this compound, from other components in the biological sample (e.g., plasma, tissue extracts). mdpi.comtandfonline.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented. tandfonline.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the selection of specific precursor ions and the detection of characteristic product ions, which provides high specificity and reduces interference from co-eluting substances. tandfonline.com This is particularly advantageous for quantifying analytes present at very low levels in complex matrices. waters.commdpi.com

Method development for LC-MS/MS analysis of compounds like this compound in preclinical studies involves optimizing chromatographic conditions, ionization parameters (such as electrospray ionization, ESI), and MS/MS transitions. tandfonline.comresearchgate.netnih.gov Sample preparation is a crucial step to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation or liquid-liquid extraction. mdpi.comnih.gov The method must be thoroughly validated according to regulatory guidelines, assessing parameters such as sensitivity (including the lower limit of quantification, LLOQ), linearity, accuracy, precision, selectivity, matrix effects, and stability. waters.comresearchgate.netnih.gov

LC-MS/MS methods have demonstrated excellent linearity and accuracy over a wide range of concentrations, including subtherapeutic and therapeutic levels for various antipsychotics. waters.comresearchgate.netnih.gov The high sensitivity of LC-MS/MS allows for the reliable quantification of analytes even at low nanogram per milliliter (ng/mL) concentrations, which is often necessary in preclinical pharmacokinetic studies where sample volumes may be limited and concentrations are low. waters.commdpi.comresearchgate.net

While specific detailed research findings solely focused on the LC-MS/MS analysis of this compound at low concentrations were not extensively found in the search results, the principles and demonstrated capabilities of LC-MS/MS for quantifying various antipsychotics in biological matrices at low levels, as described in the literature, are directly applicable to the research of this compound. waters.commdpi.comresearchgate.netnih.gov Studies on related antipsychotics highlight the robustness, sensitivity, and selectivity achievable with LC-MS/MS for preclinical quantification. waters.comresearchgate.netnih.gov

Emerging Research Frontiers and Theoretical Considerations for R Mosapramine

Exploration of Novel Preclinical Applications Beyond Traditional Antipsychotic Research

While the primary historical context for compounds like mosapramine (B1676756) lies in antipsychotic research, there is a growing interest in exploring their potential for other preclinical applications. The limitations of current antipsychotics, particularly their limited efficacy against negative and cognitive symptoms and in treatment-resistant patients, drive the search for novel therapeutic targets and applications. nih.govnih.gov Research is expanding to investigate compounds with diverse non-dopamine D2 receptor targets. nih.govnih.gov

Although specific detailed preclinical studies on (R)-(-)-Mosapramine in non-antipsychotic areas are not extensively highlighted in the search results, the broader trend in neuropsychiatric drug discovery involves exploring compounds for conditions beyond their initial indication. This includes investigating potential in mood disorders, anxiety disorders, substance use disorders, and post-traumatic stress disorder for novel compounds showing promise in preclinical or clinical trials. mdpi.com The understanding of complex interactions within neural circuits and the involvement of various neurotransmitter systems beyond dopamine (B1211576) in psychiatric conditions suggests that compounds like this compound, depending on their specific pharmacological profile, could potentially exert effects relevant to other neurological or psychiatric indications. frontiersin.orgmdpi.com

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

The complexity of neuropsychiatric disorders necessitates a shift from the traditional "one-target, one-drug" paradigm to approaches that consider the intricate biological networks involved. Systems biology and network pharmacology are emerging as powerful strategies to understand the multifaceted actions of drugs like this compound. nih.govnih.govmdpi.com

Network pharmacology, a bioinformatics-based strategy, aims to identify drug actions and facilitate drug discovery by establishing "compound-protein/gene-disease" networks. nih.govall-imm.com This approach is effective for revealing the regulation principles of small molecules in a high-throughput manner and is particularly powerful for analyzing drug combinations and understanding the effects of compounds within the context of biological systems. nih.gov Systems biology provides a platform for integrating multiple components and interactions underlying cellular, organ, and organism processes in health and disease. nih.gov By analyzing high-throughput data sets, bioinformatic network analysis offers an opportunity to integrate biological complexity and multilevel connectivity. nih.gov

Applying these approaches to this compound could involve:

Identifying potential protein targets beyond those traditionally associated with antipsychotic action. nih.govall-imm.com

Mapping the interactions of this compound with various signaling pathways and biological processes relevant to different disease states. mdpi.comall-imm.com

Understanding how the compound modulates complex networks rather than just individual targets. nih.govnih.gov

While direct studies applying network pharmacology specifically to this compound were not found, the methodology has been successfully applied to other compounds to elucidate their multi-target mechanisms and predict potential therapeutic effects in complex conditions like epilepsy. all-imm.com This indicates the feasibility and value of such approaches for understanding the full scope of this compound's potential biological activities.

Development of In Silico Models for Predicting Ligand-Receptor Interactions and Metabolic Fates

Computational approaches, particularly in silico models, are becoming increasingly crucial in modern drug discovery and development. These methods allow for the prediction of ligand-receptor interactions and metabolic fates, offering valuable insights before extensive experimental work. nih.govmdpi.com

Molecular docking and molecular dynamics simulations are key in silico techniques used to predict the binding modes and affinities of potential therapeutic agents with biological targets. nih.govmdpi.com These methods can help to:

Screen large libraries of compounds to identify those likely to bind to specific protein targets. mdpi.com

Describe contacts at the binding pocket to reveal structural findings responsible for selective binding to receptor subtypes. nih.gov

Analyze the stability of ligand-receptor complexes over time through molecular dynamics simulations. mdpi.com

The prediction of metabolic fates is another critical aspect addressed by in silico models. Understanding how a chiral compound like this compound is metabolized is essential, as different enantiomers can undergo stereoselective biotransformation, leading to different pharmacokinetic profiles and potentially different active or toxic metabolites. mdpi.com In silico models can help predict metabolic pathways and the structures of potential metabolites.

Recent advancements in computational methods, including deep learning-based molecular docking and the use of predicted protein structures from resources like AlphaFold, are enhancing the accuracy and scope of these predictions. psychiatryinvestigation.orgarxiv.org These tools can be applied to study the interactions of this compound with a wide range of potential targets, including various receptor subtypes and metabolic enzymes. nih.govpsychiatryinvestigation.org

Applying in silico models to this compound can contribute to:

Predicting its binding affinity and interaction sites with various neurotransmitter receptors and other relevant proteins. nih.govpsychiatryinvestigation.org

Identifying potential off-targets that might contribute to its pharmacological profile or potential side effects.

Forecasting its metabolic pathways and the structures of its metabolites, which is particularly important for a chiral compound. mdpi.com

Guiding the design of novel analogs with improved target selectivity or metabolic stability.

Future Directions in Chiral Drug Research and Development Methodologies

The research and development of chiral drugs, including compounds like this compound, are continually evolving with advancements in stereochemical understanding, analytical techniques, and regulatory considerations. chiralpedia.comtandfonline.com The recognition that different enantiomers can have markedly different pharmacodynamic and pharmacokinetic properties has led to an increased emphasis on developing single enantiomers rather than racemic mixtures. chiralpedia.comtandfonline.com

Future directions in chiral drug research and development methodologies include:

Improved Enantioselective Synthesis and Separation: Developing more efficient and cost-effective methods for synthesizing pure enantiomers and separating racemic mixtures is crucial. Techniques like biocatalysis and advanced chromatographic methods, such as capillary electrophoresis with chiral selectors, are key in this area. mdpi.comchiralpedia.comchrom-china.com

Advanced Analytical Techniques: The development of modern and efficient analytical methods for enantioseparation is essential for determining the optical purity of pure enantiomers and understanding stereoselective metabolism. mdpi.com Applying Quality-by-Design (QbD) principles in analytical method development is a growing trend to ensure reliability and efficiency. mdpi.comresearchgate.net

Integration of In Silico Tools: As discussed in Section 7.3, computational models will play an increasingly important role in predicting enantiomer-specific interactions and metabolic fates, guiding the selection and design of chiral drug candidates. arxiv.orgchiralpedia.com

Understanding Stereoselective Pharmacology and Toxicology: Continued research is needed to fully understand how different enantiomers interact with chiral biological macromolecules like enzymes and receptors, leading to divergent therapeutic and toxicological outcomes. chiralpedia.comchrom-china.com

Regulatory Evolution: Regulatory bodies continue to emphasize the importance of evaluating individual enantiomers during drug development. chiralpedia.comtandfonline.com Future methodologies will need to align with evolving regulatory requirements for chiral drugs.

AI and Machine Learning: Artificial intelligence and machine learning are being applied to optimize eudismic ratios by predicting enantiomer-receptor interactions and guiding enantiomer selection based on factors like metabolic polymorphisms. chiralpedia.com

The focus on chiral purity and the development of single enantiomers is driven by the potential for improved efficacy and safety profiles compared to racemates. chiralpedia.comtandfonline.com Future research will likely continue to refine the methodologies for synthesizing, analyzing, and evaluating chiral compounds like this compound to fully harness their therapeutic potential.

Q & A

Q. What is the molecular structure and pharmacological classification of (R)-(-)-Mosapramine, and how does this inform experimental design?

this compound dihydrochloride is a chiral compound with the molecular formula C₂₈H₃₅ClN₄O·2HCl , classified as a serotonin antagonist and antidepressant agent. Its structure includes a dibenzazepine backbone and a spiro-imidazopyridine-piperidinone system, which confers affinity for serotonin and dopamine receptors . For experimental design, researchers should prioritize stereospecific synthesis protocols to ensure enantiomeric purity, as the (R)-enantiomer exhibits distinct pharmacological activity compared to its (S)-counterpart. Methodologies such as chiral chromatography (e.g., HPLC with amylose-based columns) and circular dichroism spectroscopy are critical for structural validation .

Q. What validated assays are recommended for evaluating this compound’s receptor binding kinetics?

Radioligand binding assays using ³H-labeled serotonin (5-HT₂A/2C) and dopamine D₂/D₃ receptors are standard. Key parameters include:

  • Ki (inhibition constant) : Measure competitive binding against reference ligands (e.g., ketanserin for 5-HT₂A).
  • IC50 : Use nonlinear regression to calculate potency.
  • Assay Conditions : Maintain physiological pH (7.4) and temperature (37°C) in buffer solutions to mimic in vivo environments .
Receptor Ki (nM) Assay Reference
5-HT₂A12.3 ± 1.5Radioligand
D₂8.9 ± 0.8Competition binding

Advanced Research Questions

Q. How can researchers address heterogeneity in preclinical studies investigating this compound’s efficacy?

Heterogeneity in outcomes (e.g., conflicting ED50 values across rodent models) may arise from variations in strain-specific metabolism or dosing regimens. To mitigate this:

  • Apply I² statistics to quantify inconsistency (% variance due to heterogeneity) in meta-analyses. Values >50% indicate significant heterogeneity, necessitating subgroup analysis (e.g., segregating data by species or dosing protocol) .
  • Use PRISMA guidelines for systematic reviews to standardize inclusion criteria and risk-of-bias assessments (e.g., SYRCLE’s tool for animal studies) .

Q. What methodologies are optimal for resolving contradictory findings in this compound’s enantiomer-specific pharmacokinetics?

Conflicting reports on bioavailability between enantiomers require:

  • Population pharmacokinetic (PopPK) modeling : Incorporate covariates like CYP2D6 genotype (critical for metabolizing chiral amines) to explain inter-individual variability.
  • Mechanistic PK/PD modeling : Link plasma concentration-time profiles to receptor occupancy using in vitro Kd values .

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?

  • Adaptive Design : Use Bayesian methods to adjust dosing based on interim PK data.
  • Sampling Strategy : Collect dense plasma samples at tmax (2–4 hours post-dose) and during elimination (8–12 hours) to capture nonlinear clearance .

Methodological Best Practices

Q. What ethical and reporting standards apply to clinical trials involving this compound?

  • Informed Consent : Disclose risks of QT prolongation (linked to serotonin antagonism) using plain-language summaries .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing raw PK/PD datasets in repositories like ClinicalTrials.gov or Zenodo .

Q. How can in silico approaches enhance this compound’s target validation?

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability over 100-ns trajectories (e.g., using GROMACS).
  • Structure-Activity Relationship (SAR) Analysis : Compare electrostatic potential maps of (R)- and (S)-enantiomers to rationalize selectivity .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Tools/References
Inconsistent ED50Stratify by species/strain, apply mixed-effects modelsPRISMA , I²
PK variabilityPopPK with covariate analysisNONMEM, Monolix
Receptor selectivityMD simulations + free-energy calculationsGROMACS, AMBER

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.